4-(2-Bromoethynyl)benzoic acid
Overview
Description
4-(2-Bromoethynyl)benzoic acid is an organic compound with the molecular formula C9H5BrO2 It is characterized by the presence of a bromine atom attached to an ethynyl group, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoethynyl)benzoic acid typically involves the bromination of ethynylbenzoic acid derivatives. One common method includes the reaction of 4-ethynylbenzoic acid with bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination of the ethynyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to remove the bromine atom.
Coupling Reactions: It is also involved in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzoic acids can be formed.
Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.
Reduction Products: De-brominated benzoic acids.
Coupling Products: Biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
4-(2-Bromoethynyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(2-Bromoethynyl)benzoic acid involves its interaction with specific molecular targets. The bromine atom and ethynyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. Additionally, its ability to participate in coupling reactions makes it a valuable tool in synthetic chemistry for constructing complex molecular architectures.
Comparison with Similar Compounds
4-(2-Bromoethyl)benzoic acid: Similar in structure but with an ethyl group instead of an ethynyl group.
4-Bromobenzoic acid: Lacks the ethynyl group, making it less reactive in certain types of reactions.
4-Ethynylbenzoic acid:
Uniqueness: 4-(2-Bromoethynyl)benzoic acid is unique due to the presence of both a bromine atom and an ethynyl group. This combination imparts distinct reactivity patterns, making it a versatile compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
4-(2-bromoethynyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUGWSICPAAVGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CBr)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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